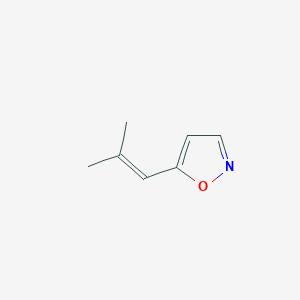

5-(2-Methylprop-1-en-1-yl)-1,2-oxazole

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

66417-99-0 |

|---|---|

Molecular Formula |

C7H9NO |

Molecular Weight |

123.15 g/mol |

IUPAC Name |

5-(2-methylprop-1-enyl)-1,2-oxazole |

InChI |

InChI=1S/C7H9NO/c1-6(2)5-7-3-4-8-9-7/h3-5H,1-2H3 |

InChI Key |

XXWXYGQLNJQRNM-UHFFFAOYSA-N |

Canonical SMILES |

CC(=CC1=CC=NO1)C |

Origin of Product |

United States |

Reactivity and Transformational Chemistry of 5 2 Methylprop 1 En 1 Yl 1,2 Oxazole

Electrophilic Aromatic Substitution on the 1,2-Oxazole Ring

The 1,2-oxazole ring is generally considered an electron-deficient heterocycle, making it less susceptible to electrophilic aromatic substitution compared to electron-rich systems like pyrrole (B145914) or furan. The nitrogen atom's electron-withdrawing nature deactivates the ring towards electrophilic attack. However, substitution can be achieved under forcing conditions, and the regioselectivity is influenced by the existing substituents.

For 5-substituted 1,2-oxazoles, electrophilic attack is predicted to occur preferentially at the C4 position. The 5-alkyl group, such as the 2-methylprop-1-en-1-yl group, is weakly activating and directs incoming electrophiles to the adjacent C4 position. The C3 position is the most electron-deficient due to its proximity to the ring oxygen and nitrogen atoms and is therefore the least likely to undergo electrophilic substitution.

Common electrophilic substitution reactions that could be applied to 5-(2-methylprop-1-en-1-yl)-1,2-oxazole include nitration, halogenation, and Friedel-Crafts reactions, though they may require vigorous conditions and could potentially lead to side reactions involving the alkenyl group.

Table 1: Predicted Electrophilic Aromatic Substitution Reactions of 5-Alkyl-1,2-Oxazoles

| Reaction Type | Reagent and Conditions | Predicted Major Product |

| Nitration | HNO₃/H₂SO₄ | 4-Nitro-5-alkyl-1,2-oxazole |

| Bromination | Br₂/FeBr₃ | 4-Bromo-5-alkyl-1,2-oxazole |

| Chlorination | Cl₂/AlCl₃ | 4-Chloro-5-alkyl-1,2-oxazole |

| Acylation | Acyl chloride/AlCl₃ | 4-Acyl-5-alkyl-1,2-oxazole |

Nucleophilic Aromatic Substitution on the 1,2-Oxazole Ring

Nucleophilic aromatic substitution (SNA) on the 1,2-oxazole ring is generally more facile than electrophilic substitution, particularly when a good leaving group is present at an activated position. The most activated positions for nucleophilic attack are C3 and C5, due to the electron-withdrawing nature of the heteroatoms.

For this compound itself, direct nucleophilic substitution is unlikely as the alkyl group is not a good leaving group. However, if a halogen atom were introduced at the C5 position (e.g., 5-bromo-1,2-oxazole), this would be a prime substrate for SNAr reactions. A variety of nucleophiles, including alkoxides, thiolates, and amines, could then be used to displace the halide. rsc.org The presence of a nitro group, particularly at the C4 position, would further activate the ring towards nucleophilic attack. rsc.org

Table 2: Representative Nucleophilic Aromatic Substitution Reactions on 5-Halo-1,2-Oxazoles

| Substrate | Nucleophile | Conditions | Product | Yield (%) |

| 5-Bromo-3-methyl-1,2-oxazole | Sodium methoxide | Methanol, reflux | 5-Methoxy-3-methyl-1,2-oxazole | High |

| 5-Chloro-3-phenyl-1,2-oxazole | Sodium thiophenoxide | DMF, 80 °C | 5-(Phenylthio)-3-phenyl-1,2-oxazole | Good |

| 5-Bromo-4-nitro-3-phenyl-1,2-oxazole | Piperidine (B6355638) | Ethanol, reflux | 5-(Piperidin-1-yl)-4-nitro-3-phenyl-1,2-oxazole | Excellent |

Reactivity at the Alkenyl Moiety

The 2-methylprop-1-en-1-yl substituent offers a versatile handle for a range of chemical transformations that are characteristic of carbon-carbon double bonds.

Olefin Metathesis and Related Carbon-Carbon Bond Transformations

Olefin metathesis, a powerful tool for the formation of new carbon-carbon double bonds, is expected to be applicable to this compound. organic-chemistry.orgutc.eduharvard.edutamu.edu Cross-metathesis with other alkenes, catalyzed by ruthenium-based complexes such as Grubbs' catalysts, would allow for the introduction of a wide variety of functional groups at the terminus of the side chain. utc.edumasterorganicchemistry.com Ring-closing metathesis (RCM) would not be directly applicable unless a second double bond is introduced into the molecule.

Table 3: Predicted Cross-Metathesis Reactions using Grubbs' Catalyst

| Alkene Partner | Catalyst | Solvent | Predicted Product |

| Styrene | Grubbs' 2nd Gen. | Dichloromethane | 5-(2-Methyl-3-phenylprop-1-en-1-yl)-1,2-oxazole |

| Acrylonitrile | Grubbs' 2nd Gen. | Toluene | 4-(5-(1,2-Oxazol-5-yl)-3-methylbut-2-en-1-yl)benzonitrile |

| Ethyl acrylate | Hoveyda-Grubbs' 2nd Gen. | Dichloromethane | Ethyl 4-(5-(1,2-oxazol-5-yl)-3-methylbut-2-en-1-yl)acrylate |

Hydrogenation and Reduction Pathways of the Olefinic Bond

The double bond of the alkenyl substituent can be readily reduced to the corresponding alkane, 5-(2-methylpropyl)-1,2-oxazole, through catalytic hydrogenation. A variety of catalysts, such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney Nickel, under a hydrogen atmosphere would be effective for this transformation. The conditions can typically be controlled to selectively reduce the double bond without affecting the 1,2-oxazole ring.

Table 4: Predicted Catalytic Hydrogenation of the Alkenyl Group

| Catalyst | Solvent | Temperature (°C) | Pressure (atm) | Predicted Product |

| 10% Pd/C | Ethanol | 25 | 1 | 5-(2-Methylpropyl)-1,2-oxazole |

| PtO₂ | Acetic Acid | 25 | 3 | 5-(2-Methylpropyl)-1,2-oxazole |

| Raney Ni | Methanol | 50 | 50 | 5-(2-Methylpropyl)-1,2-oxazole |

Stereoselective Transformations Involving the Alkenyl Group

The prochiral nature of the double bond in this compound allows for various stereoselective transformations. For instance, diastereoselective epoxidation can be achieved using reagents like meta-chloroperoxybenzoic acid (m-CPBA), potentially with substrate-controlled diastereoselectivity if a chiral center is present elsewhere in the molecule. Enantioselective epoxidation could be accomplished using chiral catalysts such as those developed by Sharpless or Jacobsen. Similarly, stereoselective dihydroxylation using osmium tetroxide (OsO₄) with a chiral ligand would yield chiral diols.

Table 5: Predicted Stereoselective Epoxidation of an Alkenyl-1,2-Oxazole

| Reagent | Conditions | Product | Diastereomeric Ratio |

| m-CPBA | CH₂Cl₂, 0 °C to rt | 5-(2-(2-Methyloxiran-2-yl)vinyl)-1,2-oxazole | Mixture of diastereomers |

| Sharpless Asymmetric Epoxidation | Ti(OiPr)₄, (+)-DET, TBHP, CH₂Cl₂ | (R,R)- or (S,S)-epoxide | High e.e. |

Ring-Opening and Rearrangement Processes

The 1,2-oxazole ring is susceptible to cleavage under various conditions, most notably reductive conditions. Catalytic hydrogenation with Raney Nickel, for example, can lead to the reductive cleavage of the weak N-O bond, which upon further reduction and hydrolysis can yield a β-hydroxy ketone. nih.govhkbu.edu.hkresearchgate.net The precise products formed will depend on the specific reaction conditions and the substitution pattern of the oxazole (B20620) ring.

Base- or acid-catalyzed rearrangements of the 1,2-oxazole ring are also known, though less common for simple alkyl-substituted derivatives. For instance, treatment with a strong base can in some cases lead to the formation of a β-ketonitrile via ring opening. Photochemical rearrangements of isoxazoles to oxazoles have also been reported.

Table 6: Predicted Reductive Ring Cleavage of a 5-Substituted-1,2-Oxazole

| Substrate | Reagent and Conditions | Predicted Major Product |

| 5-Alkyl-1,2-oxazole | Raney Ni, H₂, H₃O⁺ | γ-Amino alcohol |

| 3,5-Dialkyl-1,2-oxazole | Raney Ni, H₂, aq. EtOH | β-Hydroxy ketone |

Photochemical Rearrangements of Oxazoles (e.g., Photoisomerization)

The photochemistry of the isoxazole (B147169) ring is a well-documented area involving complex rearrangements and isomerizations. Upon irradiation, isoxazoles can undergo N-O bond cleavage to form a diradical intermediate, which can then rearrange through a series of intermediates, including vinyl nitrenes, 2H-azirines, and ultimately isomerize to the corresponding oxazole. chemrxiv.orgresearchgate.netresearchgate.net

A continuous flow process has been developed that directly converts isoxazoles into their oxazole counterparts through a photochemical transposition reaction. acs.orgnih.gov This method has been shown to be effective for a range of di- and trisubstituted isoxazoles, yielding the corresponding oxazole products. acs.org The proposed mechanism for this photoisomerization involves the formation of a 2H-azirine intermediate, which can then rearrange to the more stable oxazole. researchgate.net In the case of this compound, photoisomerization would be expected to yield 2-(2-methylprop-1-en-1-yl)-1,3-oxazole.

Substituent effects play a critical role in the efficiency of these photoisomerizations. chemrxiv.org The selection of substituents on the isoxazole ring can influence the equilibrium between the starting isoxazole, the intermediate carbonyl-2H-azirine, and the final oxazole product. chemrxiv.org For instance, studies have shown that while some substituted isoxazoles readily form oxazoles, others may favor the isolation of the azirine intermediate. chemrxiv.org The presence of the 2-methylprop-1-en-1-yl group at the C5 position would be a key factor in the specific pathway and product distribution for this particular compound.

| Transformation | Conditions | Key Intermediates | Expected Product |

| Photoisomerization | UV Irradiation (e.g., medium-pressure Hg lamp) in a suitable solvent. acs.org | Vinyl nitrene, 2H-azirine, Nitrile ylide. researchgate.netresearchgate.net | 2-(2-Methylprop-1-en-1-yl)-1,3-oxazole |

This interactive table summarizes the expected photochemical rearrangement of this compound based on established isoxazole photochemistry.

Acid-Catalyzed Ring Transformations

Oxazoles are generally weak bases, with the nitrogen atom at position 3 being the site of protonation. pharmaguideline.comwikipedia.org The conjugate acid of oxazole has a pKa of 0.8. wikipedia.org While the term "acid-catalyzed ring transformations" for 1,2-oxazoles (isoxazoles) is less common than for 1,3-oxazoles, the isoxazole ring can undergo transformations under acidic conditions, often leading to ring-opening or rearrangement.

For example, the Fischer oxazole synthesis involves the acid-catalyzed cyclization of a cyanohydrin and an aldehyde to form a 2,5-disubstituted oxazole. wikipedia.org This process involves the formation of an iminochloride intermediate under the action of anhydrous hydrogen chloride. wikipedia.org Although this is a synthetic route to oxazoles rather than a transformation of a pre-formed oxazole, it highlights the role of acid catalysis in manipulating such heterocyclic systems.

In the context of this compound, strong acidic conditions could potentially lead to protonation of the nitrogen atom, which may activate the ring towards nucleophilic attack and subsequent cleavage. The specific products of such a transformation would depend on the reaction conditions and the nucleophiles present.

Cycloaddition Reactions Involving the Oxazole Ring (e.g., Diels-Alder)

The oxazole ring can participate as a diene component in Diels-Alder reactions, a type of [4+2] cycloaddition. pharmaguideline.comresearchgate.netacs.org This reactivity is a key feature of the oxazole core and provides a powerful tool for the synthesis of other heterocyclic systems, notably pyridines. wikipedia.orgresearchgate.net The reaction typically involves an electron-rich oxazole and an electron-poor dienophile (Normal Electron-Demand Diels-Alder) or, less commonly, an electron-poor oxazole and an electron-rich dienophile (Inverse Electron-Demand Diels-Alder). acs.org

The general mechanism proceeds through the formation of a bicyclic adduct which is often unstable and undergoes a retro-Diels-Alder reaction to eliminate the oxygen bridge, followed by aromatization to yield a substituted pyridine (B92270). researchgate.net The presence of electron-donating substituents on the oxazole ring can facilitate these reactions. pharmaguideline.com

For this compound, the alkenyl group at C5 would influence its reactivity as a diene. The reaction with a suitable dienophile, such as dimethyl acetylenedicarboxylate (B1228247) or maleic anhydride, would be expected to yield a substituted pyridine derivative after the characteristic rearrangement of the initial cycloadduct. The activation of the oxazole ring towards cycloaddition can also be enhanced by the addition of a Brønsted or Lewis acid to the oxazole nitrogen atom. acs.orgacs.orgnih.gov

| Reaction Type | Reactant | Intermediate | Typical Product |

| Diels-Alder | Dienophile (e.g., alkene, alkyne) pharmaguideline.com | Bicyclic cycloadduct researchgate.net | Substituted Pyridine wikipedia.orgresearchgate.net |

This interactive table outlines the general outcome of a Diels-Alder reaction involving an oxazole ring.

Oxidative Stability and Transformations of the Oxazole Core

The oxazole ring system exhibits a degree of resistance to oxidation, however, it can be transformed under various oxidative conditions. tandfonline.com The oxidation of oxazoles can lead to ring cleavage or the formation of other heterocyclic structures. pharmaguideline.comtandfonline.com For instance, oxidizing agents like cold potassium permanganate, chromic acid, and ozone can open the oxazole ring. pharmaguideline.com

A notable transformation is the oxidation of C2-unsubstituted (2H) oxazoles into 2-oxazolones, a reaction that can be catalyzed by enzymes such as aldehyde oxidase. nih.gov This has been observed for various 4- or 5-substituted oxazoles. nih.gov Furthermore, the oxidation of oxazolines (the dihydro derivatives of oxazoles) to oxazoles is a common synthetic strategy, often employing reagents like manganese dioxide (MnO2) or copper(II) salts. rsc.orgnih.gov

In the case of this compound, its oxidative stability would be influenced by both the heterocyclic core and the alkenyl substituent. The double bond in the 2-methylprop-1-en-1-yl group presents an additional site for oxidative attack, which could compete with or direct the oxidation of the oxazole ring. The reaction with singlet oxygen, for example, is a known oxidative pathway for oxazoles, often proceeding through a [4+2] cycloaddition mechanism leading to ring-cleavage products. researchgate.net The nature of the substituents has been shown to affect the stability of these ring-opened products. researchgate.net

Computational and Theoretical Investigations of 5 2 Methylprop 1 En 1 Yl 1,2 Oxazole and Analogs

Electronic Structure and Molecular Orbital Theory Calculations

Molecular Orbital (MO) theory is fundamental to understanding the electronic behavior of molecules, moving beyond simple Lewis structures to describe electrons distributed in molecular orbitals that span the entire molecule. libretexts.orgyoutube.com For isoxazole (B147169) derivatives, computational calculations, particularly using Density Functional Theory (DFT), are employed to determine their electronic properties. These calculations provide insights into the distribution of electrons and the energies of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lumo Unoccupied Molecular Orbital (LUMO). researchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule. irjweb.com A smaller energy gap suggests that the molecule is more reactive and can be more easily polarized. researchgate.netirjweb.com Studies on various oxazole (B20620) and isoxazole derivatives have shown that the HOMO-LUMO gap is a key determinant of their potential biological activities. researchgate.netnih.gov For instance, the localization of HOMO and LUMO orbitals can indicate the likely sites for electrophilic and nucleophilic attack, respectively. nih.gov In the case of 5-(2-Methylprop-1-en-1-yl)-1,2-oxazole, the electron-rich π-system of the methylpropenyl group and the heterocyclic ring would significantly influence the energies and spatial distribution of these frontier orbitals.

Table 1: Representative Frontier Molecular Orbital Energies for Isoxazole Analogs

| Compound | Method/Basis Set | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Source |

|---|---|---|---|---|---|

| N-((1H-benzo[d]imidazol-2-yl)methyl)oxazol-2-amine | DFT/B3LYP/631-G | -5.6518 | -0.8083 | 4.8435 | irjweb.com |

| General Isoxazole Derivative Study | DFT/B3LYP/6-31G(d,p) | Varies | Varies | Varies | researchgate.net |

This table presents data for related structures to illustrate the typical range of values obtained through DFT calculations.

Conformational Analysis and Energy Landscape Mapping

Conformational analysis is crucial for understanding the three-dimensional structure of a molecule and its flexibility, which directly impacts its ability to interact with biological targets. For a molecule like this compound, rotation around the single bond connecting the alkenyl substituent to the isoxazole ring allows for multiple conformations.

Energy landscape mapping is a computational technique used to visualize the potential energy of a molecule as a function of its structural coordinates, such as torsion angles. uspex-team.org By systematically calculating the energy of different conformations, a map can be generated that reveals the lowest-energy, most stable structures (global minima) and other local energy minima. uspex-team.org This analysis helps identify the most likely conformation(s) the molecule will adopt under physiological conditions. Preliminary conformational analyses of isoxazole curcumin (B1669340) derivatives have been used to understand their potent antitumor activity. nih.gov Understanding the preferred conformation of this compound is the first step in predicting its interaction with a receptor binding site.

Molecular Docking Simulations for Ligand-Receptor Interaction Profiling

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target receptor, typically a protein. jmolecularsci.comnih.gov This method is instrumental in drug discovery for screening virtual libraries of compounds and for understanding the structural basis of ligand-receptor recognition. researchgate.netresearchgate.net For this compound and its analogs, docking simulations can identify potential biological targets and elucidate the specific interactions that stabilize the ligand-receptor complex.

The process involves placing the ligand in the binding site of a receptor and evaluating the binding affinity using a scoring function, which estimates the free energy of binding. nih.gov Interactions such as hydrogen bonds, hydrophobic interactions, and van der Waals forces are key determinants of the binding score. nih.govmdpi.com Numerous studies have successfully used molecular docking to evaluate isoxazole derivatives as potential inhibitors for various targets, including bacterial enzymes, carbonic anhydrase, and kinases. researchgate.netnih.govnih.govacs.org For example, docking studies on isoxazole derivatives targeting carbonic anhydrase II revealed that compounds with the lowest binding scores had potent inhibitory potential. scielo.br These simulations would reveal how the methylprop-1-en-1-yl group fits into the receptor's binding pocket and which residues of the protein interact with the isoxazole core.

Table 2: Example Molecular Docking Results for Isoxazole Analogs Against Various Targets

| Compound Series | Target Protein | Top Binding Score (kcal/mol) | Key Interacting Residues | Source |

|---|---|---|---|---|

| Thiazole-coumarin/triazole conjugates | SARS-CoV-2 Mpro | -9.87 | Not specified | nih.gov |

| Indole-based heterocycles | UDP-N-acetylmuramatel-alanine ligase (MurC) | -11.5 | Not specified | nih.gov |

| Pyrrole-oxadiazole hybrids | M. tuberculosis Methoxy Mycolic Acid Synthetase 4 | -10.1 | ILE 145, SER 178, TYR 274 | jmolecularsci.com |

This table showcases typical binding energy values and interaction data from docking studies of heterocyclic compounds, providing a reference for what might be expected for the title compound.

Molecular Dynamics Simulations to Elucidate Binding Stability and Dynamics

While molecular docking provides a static snapshot of the ligand-receptor complex, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. nih.gov MD simulations are crucial for assessing the stability and dynamic behavior of a ligand within a receptor's binding site. researchgate.netnih.gov

Starting from the best-docked pose, an MD simulation calculates the trajectories of atoms by integrating Newton's equations of motion. scielo.br Key metrics analyzed from MD simulations include the Root Mean Square Deviation (RMSD) of the protein and ligand, which indicates the stability of the complex over the simulation period. scielo.brmdpi.com A stable complex will show minimal fluctuations in RMSD. These simulations have been used to validate the docking results of isoxazole derivatives, confirming that the ligand remains stably bound in the active site. nih.govnih.govacs.org For this compound, MD simulations would confirm whether the interactions predicted by docking are maintained over time, providing a more reliable assessment of its potential as a receptor ligand.

Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling for Structural Optimization

Quantitative Structure-Activity Relationship (QSAR) studies aim to build mathematical models that correlate the chemical structure of a series of compounds with their biological activity. mdpi.com By identifying key physicochemical properties or structural descriptors that influence activity, QSAR models can predict the potency of new, unsynthesized analogs. This approach is invaluable for guiding the structural optimization of a lead compound. historymedjournal.com

Pharmacophore modeling is a complementary technique that identifies the essential three-dimensional arrangement of functional groups (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) required for binding to a specific receptor. nih.gov A pharmacophore model can be generated based on a set of active ligands or from a ligand-receptor crystal structure. nih.gov Such models have been successfully constructed for isoxazole analogs to understand their structure-activity relationships and to design more potent compounds. mdpi.comnih.gov For this compound, developing QSAR and pharmacophore models based on a series of its analogs would accelerate the discovery of derivatives with improved biological activity. acs.org

Density Functional Theory (DFT) Calculations for Reaction Mechanism Elucidation and Spectroscopic Property Prediction

Density Functional Theory (DFT) is a powerful quantum mechanical method used for a wide range of applications in chemistry. irjweb.com Beyond calculating electronic structure, DFT is employed to elucidate reaction mechanisms and predict spectroscopic properties. nih.govresearchgate.net The synthesis of isoxazoles often involves cycloaddition reactions, and DFT calculations can map the entire reaction pathway, identifying transition states and intermediates to provide a deeper understanding of the reaction mechanism. zsmu.edu.ua

DFT can also predict spectroscopic data, such as vibrational frequencies (IR and Raman) and nuclear magnetic resonance (NMR) chemical shifts. researchgate.netsemanticscholar.org By comparing calculated spectra with experimental data, the structure of a synthesized compound can be confirmed. For oxazol-5-one derivatives, DFT calculations at the B3LYP/6-311G(d,p) level of theory have been shown to reproduce experimental geometric parameters and vibrational modes accurately. researchgate.netsemanticscholar.org These methods could be applied to this compound to predict its IR and NMR spectra and to study the mechanisms of its formation.

Table 3: Comparison of Experimental and Calculated Data for an Oxazol-5-one Derivative

| Parameter | Experimental Value | Calculated Value (DFT/B3LYP/6-311G(d,p)) | Source |

|---|---|---|---|

| Bond Length (Å) | semanticscholar.org | ||

| O1-C2 | 1.391(2) | 1.378 | |

| C4-C5 | 1.439(2) | 1.442 | |

| Bond Angle (º) | semanticscholar.org | ||

| C2-N3-C4 | 104.9(1) | 105.1 |

This table illustrates the high level of agreement that can be achieved between DFT-calculated and experimentally determined structural parameters.

Q & A

Q. What are the standard methods for synthesizing 5-(2-Methylprop-1-en-1-yl)-1,2-oxazole, and how can purity be verified?

A typical synthesis involves coupling reactions or cyclization strategies. For example, analogous oxazole derivatives are synthesized via refluxing with ethanol, using reagents like potassium hydroxide and acyl chlorides, followed by recrystallization . Purity verification employs thin-layer chromatography (TLC) with iodine vapor visualization, using solvent systems such as toluene-ethyl acetate-water mixtures (8.7:1.2:1.1 v/v) . Spectroscopic techniques (NMR, IR) and melting point analysis are critical for structural confirmation.

Q. How should researchers handle and store this compound to ensure stability?

Referencing safety protocols for structurally similar oxazoles, storage in inert atmospheres (e.g., argon) at low temperatures (2–8°C) is recommended to prevent degradation. Compatibility with common solvents (e.g., ethanol, DMSO) should be tested empirically. Hazardous byproducts, if any, require fume hood use and personal protective equipment (PPE) .

Q. What literature search strategies are effective for identifying prior work on this compound?

Systematic searches using databases like SciFinder and PubMed with keywords (e.g., "isoxazole derivatives," "alkenyl-substituted oxazoles") are essential. Include Boolean operators (AND/OR) to refine results. Cross-referencing patents and review articles helps identify synthetic routes or biological activities. Document search terms and filters in spreadsheets for reproducibility .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

Basic characterization includes - and -NMR for confirming substituent positions and stereochemistry. IR spectroscopy identifies functional groups (e.g., C=O, C=N). High-resolution mass spectrometry (HRMS) validates molecular weight. For complex cases, 2D NMR (COSY, HSQC) resolves overlapping signals .

Advanced Research Questions

Q. How can researchers optimize the synthesis yield of this compound under varying conditions?

Design a factorial experiment to test variables:

- Catalysts : Compare Lewis acids (e.g., ZnCl₂) vs. organocatalysts.

- Solvents : Polar aprotic (DMF) vs. protic (ethanol) solvents.

- Temperature : Reflux (80–100°C) vs. microwave-assisted synthesis.

Monitor yields using HPLC and analyze via ANOVA to identify significant factors. Document results in a comparative table (e.g., Table 1: Yield vs. Catalyst/Solvent) .

Q. How should conflicting data on the compound’s reactivity be resolved?

Contradictions may arise from impurities or methodological differences. Steps:

Replicate experiments : Ensure identical conditions (e.g., reagent purity, humidity).

Cross-validate techniques : Use alternative methods (e.g., XRD for crystallinity vs. computational modeling).

Review literature : Compare with structurally similar compounds (e.g., 3-methyl-5-[...]-1,2-oxazole derivatives) .

Q. What strategies are effective for evaluating the biological activity of this compound?

Q. How can computational chemistry aid in predicting the compound’s behavior?

Q. What experimental approaches assess the compound’s stability under acidic/basic conditions?

Q. How can structural modifications enhance the compound’s research utility?

- Functionalization : Introduce electron-withdrawing groups (e.g., nitro) to modulate electronic properties.

- Hybridization : Conjugate with bioactive moieties (e.g., tetrazole rings) via click chemistry.

- Crystallography : Grow single crystals for XRD to study structure-activity relationships .

Methodological Notes

- Data Documentation : Maintain lab notebooks with raw data (e.g., TLC Rf values, spectral peaks) and metadata (e.g., instrument calibration dates) .

- Safety Compliance : Adopt protocols from analogous compounds (e.g., handling flammable solvents, waste disposal) .

- Collaborative Verification : Engage independent labs to replicate key findings, minimizing bias .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.